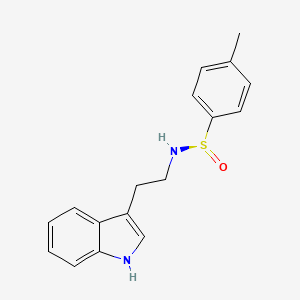
1-(Chloromethoxy)-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and an ethyl group
Métodos De Preparación
The synthesis of 1-(Chloromethoxy)-4-ethylbenzene typically involves the chloromethylation of 4-ethylphenol. This reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane (CH2Cl2) for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
1-(Chloromethoxy)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The chloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, and oxidizing agents like KMnO4 for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the preparation of functionalized polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Studies: It is used as a starting material for the synthesis of biologically active compounds, which are then studied for their potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-4-ethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-donating ethyl group, making it more susceptible to electrophilic substitution reactions. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles.
Comparación Con Compuestos Similares
1-(Chloromethoxy)-4-ethylbenzene can be compared with other similar compounds such as 1-(Chloromethoxy)-4-methylbenzene and 1-(Chloromethoxy)-4-isopropylbenzene. These compounds share similar reactivity patterns due to the presence of the chloromethoxy group, but their physical and chemical properties differ due to the varying alkyl substituents on the benzene ring. The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and material science.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, material science, and biological studies. Its unique reactivity and the ability to undergo various chemical transformations make it a valuable intermediate in the preparation of more complex molecules.
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-2-8-3-5-9(6-4-8)11-7-10/h3-6H,2,7H2,1H3 |
Clave InChI |
ALTDYQVFHUECNN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)


![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)




![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)
